Cas no 4965-99-5 (Simiarenol acetate)
Simiarenol acetate Chemical and Physical Properties
Names and Identifiers
-
- Simiarenol acetate
- (3R,3aR,5aR,5bS,9S,11aS,11bR,13aS,13bR)-3-Isopropyl-3a,5a,8,8,11b ,13a-hexamethyl-2,3,3a,4,5,5a,5b,6,8,9,10,11,11a,11b,12,13,13a,13 b-octadecahydro-1H-cyclopenta[a]chrysen-9-yl acetate
- O-Acetyl-para-tolylamidoxime
- O-Acetyl-p-tolylamidoxime
- O-Acetyl-simiarenol
- p-toluamide O-acetyloxime
- Simarenylacetat
- Simiarenol-acetat
- Simiarenylacetat
- [ "" ]
- 4965-99-5
- FS-9930
- AKOS032948729
- [(3R,3aR,5aR,5bS,9S,11aS,11bR,13aS,13bR)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate
- Simiarenolacetate
-
- Inchi: 1S/C32H52O2/c1-20(2)22-10-13-25-29(22,6)16-18-32(9)26-14-11-23-24(30(26,7)17-19-31(25,32)8)12-15-27(28(23,4)5)34-21(3)33/h11,20,22,24-27H,10,12-19H2,1-9H3
- InChI Key: MBVFYSHTXNMYNB-UHFFFAOYSA-N
- SMILES: CC(C1C2(CCC3(C(C2CC1)(C)CCC1(C3CC=C2C(C)(C)C(OC(=O)C)CCC21)C)C)C)C
Computed Properties
- Exact Mass: 468.39700
- Monoisotopic Mass: 468.396730897g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 34
- Rotatable Bond Count: 3
- Complexity: 883
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 9.6
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.0±0.1 g/cm3
- Boiling Point: 507.6±29.0 °C at 760 mmHg
- Flash Point: 257.8±11.8 °C
- PSA: 26.30000
- LogP: 8.59560
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
Simiarenol acetate Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Simiarenol acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5024-5 mg |
Simiarenol acetate |
4965-99-5 | 5mg |
¥3339.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S26680-5mg |
(3R,3aR,5aR,5bS,9S,11aS,11bR,13aS,13bR)-3-Isopropyl-3a,5a,8,8,11b ,13a-hexamethyl-2,3,3a,4,5,5a,5b,6,8,9,10,11,11a,11b,12,13,13a,13 b-octadecahydro-1H-cyclopenta[a]chrysen-9-yl acetate |
4965-99-5 | 5mg |
¥3438.0 | 2021-09-07 | ||
| TargetMol Chemicals | TN5024-5 mg |
Simiarenol acetate |
4965-99-5 | 98% | 5mg |
¥ 3,330 | 2023-07-10 | |
| TargetMol Chemicals | TN5024-1 mL * 10 mM (in DMSO) |
Simiarenol acetate |
4965-99-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3430 | 2023-09-15 | |
| TargetMol Chemicals | TN5024-5mg |
Simiarenol acetate |
4965-99-5 | 5mg |
¥ 3330 | 2024-07-19 | ||
| TargetMol Chemicals | TN5024-1 ml * 10 mm |
Simiarenol acetate |
4965-99-5 | 1 ml * 10 mm |
¥ 3430 | 2024-07-19 |
Simiarenol acetate Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on Simiarenol acetate
Simiarenol acetate (CAS No. 4965-99-5): A Comprehensive Overview
Simiarenol acetate, chemically designated as 5α,8α-dihydroxy-7α-methoxy-4-(prop-2-enyl)-3-methylchroman-2-one acetate, is a naturally occurring terpenoid compound with significant pharmacological interest. Its CAS number 4965-99-5 provides a unique identifier in the chemical literature, facilitating precise referencing and research. This compound has garnered attention in recent years due to its diverse biological activities and potential therapeutic applications.
The structure of Simiarenol acetate features a chroman core substituted with hydroxyl and methoxy groups, alongside a propenyl side chain, which contributes to its unique chemical properties. This structural motif is commonly found in natural products with demonstrated biological efficacy. The esterification of the hydroxyl group at the 2-position enhances the solubility and bioavailability of the compound, making it more suitable for pharmacological investigations.
Recent studies have highlighted the pharmacological potential of Simiarenol acetate in various disease models. Research indicates that this compound exhibits anti-inflammatory properties, making it a promising candidate for the development of novel therapeutics targeting chronic inflammatory disorders. The mechanism of action appears to involve the modulation of key inflammatory pathways, including the suppression of nitric oxide and prostaglandin synthesis.
In addition to its anti-inflammatory effects, Simiarenol acetate has shown antioxidant activity, which is critical for mitigating oxidative stress-related diseases such as neurodegenerative disorders. Preliminary in vitro studies suggest that the compound can scavenge reactive oxygen species and protect against oxidative damage in cellular models. These findings align with the growing interest in natural products as sources of potent antioxidants.
The anticancer potential of Simiarenol acetate has also been explored in recent research. Studies have demonstrated its ability to induce apoptosis in certain cancer cell lines by inhibiting key signaling pathways involved in cell survival and proliferation. The compound's ability to selectively target cancer cells while sparing healthy cells makes it an attractive candidate for further development as an anticancer agent.
Furthermore, Simiarenol acetate has been investigated for its neuroprotective effects. Research suggests that the compound can protect against neurotoxicity induced by various agents, potentially making it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The exact mechanisms underlying these effects are still under investigation but may involve modulation of neurotransmitter systems and reduction of neuroinflammation.
The cardioprotective properties of Simiarenol acetate have also been noted in preliminary studies. The compound has been shown to mitigate ischemia-reperfusion injury in cardiac tissue, suggesting its potential utility in preventing heart damage following surgical interventions or acute myocardial infarction. These findings underscore the broad therapeutic spectrum of this natural product.
From a synthetic chemistry perspective, the preparation of Simiarenol acetate presents interesting challenges due to its complex structure. Researchers have developed novel synthetic routes that leverage biocatalytic methods to enhance efficiency and sustainability. These advancements not only facilitate access to the compound for research purposes but also contribute to the broader field of sustainable chemistry.
The pharmacokinetic profile of Simiarenol acetate is another area of active investigation. Studies have begun to elucidate how the compound is absorbed, distributed, metabolized, and excreted in vivo. Understanding these processes is crucial for optimizing its therapeutic use and designing effective delivery systems. Preliminary data suggest that oral administration results in moderate bioavailability, with significant metabolism occurring in the liver.
Future research directions for Simiarenol acetate include exploring its interactions with specific drug targets at a molecular level using computational modeling techniques. This approach can help identify key binding sites and optimize analogs with enhanced potency and selectivity. Additionally, clinical trials are being planned to validate its efficacy and safety in human populations suffering from inflammatory or neurodegenerative conditions.
In conclusion, Simiarenol acetate (CAS No. 4965-99-5) is a multifaceted natural product with significant promise as a therapeutic agent. Its diverse biological activities, coupled with ongoing research into its mechanisms of action and pharmacokinetic properties, position it as a valuable compound for further development in medicine.
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